4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid
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Overview
Description
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid is a water-soluble, heat-stable, tricyclic ortho-quinone. It serves as a redox cofactor for various bacterial dehydrogenases, providing unique redox features . This compound is known for its high midpoint redox potential and its presence in foods, its antioxidant properties, and its role as a growth-promoting factor .
Preparation Methods
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid can be synthesized by the oxidation of the corresponding trifluoroacetate ester . The synthetic route involves the reaction of trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate with sodium carbonate in water at 30°C for 24 hours . Alternatively, potassium carbonate in water at 25-80°C can be used . Industrial production methods often employ green chemistry principles to optimize the reaction conditions .
Chemical Reactions Analysis
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid undergoes various types of reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium carbonate, potassium carbonate, and various oxidizing agents . The major products formed from these reactions include pyrroloquinoline quinol and other quinone derivatives .
Scientific Research Applications
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a redox cofactor for bacterial dehydrogenases . In biology, it has been shown to influence various physiological and biochemical processes, including growth and stress tolerance in both bacteria and higher organisms . In medicine, it has potential health benefits, including growth-promoting activity, anti-diabetic effects, anti-oxidative action, and neuroprotective functions . In industry, it is used in the synthesis of various quinone derivatives and as a catalyst in redox reactions .
Mechanism of Action
The mechanism of action of 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid involves its role as a redox cofactor. It acts as an efficient electron transfer catalyst from various organic substrates to molecular oxygen, constructing quinoprotein model reactions . The molecular targets and pathways involved include bacterial dehydrogenases and other redox-active enzymes .
Comparison with Similar Compounds
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid is unique among quinone compounds due to its high midpoint redox potential . Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical . These compounds share similar redox properties but differ in their specific applications and biological roles .
Properties
CAS No. |
116451-28-6 |
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Molecular Formula |
C13H6N2O6 |
Molecular Weight |
286.20 g/mol |
IUPAC Name |
4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid |
InChI |
InChI=1S/C13H6N2O6/c16-10-4-1-2-14-8(4)7-5(12(18)19)3-6(13(20)21)15-9(7)11(10)17/h1-3,14H,(H,18,19)(H,20,21) |
InChI Key |
IFYQITBEOBQUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=O)C3=C2C(=CC(=N3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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